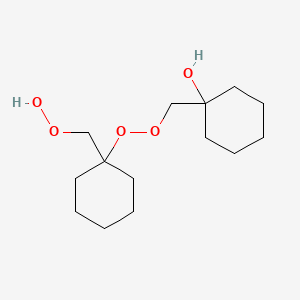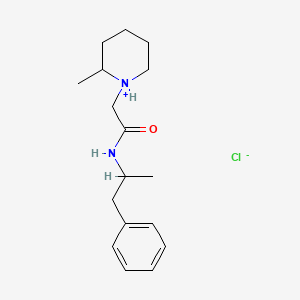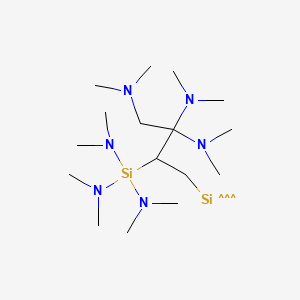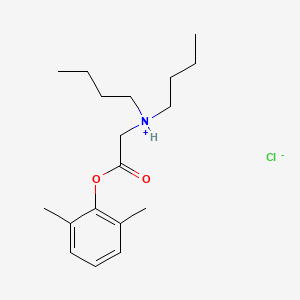
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride is a chemical compound with the molecular formula C18H30ClNO2 and a molecular weight of 327.8893 g/mol . This compound is known for its unique structure, which includes a glycine derivative esterified with a 2,6-xylyl group and further modified with dibutyl groups. The hydrochloride form indicates the presence of a chloride ion, making it a salt.
Preparation Methods
The synthesis of N,N-Dibutylglycine 2,6-xylyl ester hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process. The reaction conditions are generally mild, and the process can be completed with a single purification step.
Chemical Reactions Analysis
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with enzymes or receptors in biological systems. The dibutyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
N,N-Dibutylglycine 2,6-xylyl ester hydrochloride can be compared with other glycine derivatives and esters. Similar compounds include:
N,N-Dimethylglycine: A simpler glycine derivative with two methyl groups instead of butyl groups.
Glycine Ethyl Ester: An esterified form of glycine with an ethyl group.
N,N-Dibutylglycine: A glycine derivative with dibutyl groups but without the esterification with 2,6-xylyl.
The uniqueness of this compound lies in its specific esterification and the presence of both dibutyl and 2,6-xylyl groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
2014-24-6 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
dibutyl-[2-(2,6-dimethylphenoxy)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-5-7-12-19(13-8-6-2)14-17(20)21-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3;1H |
InChI Key |
FTIHLTHVAHEREF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
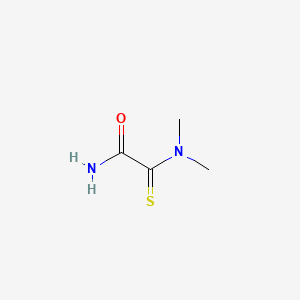

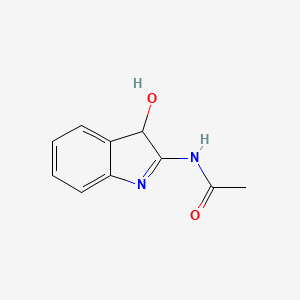


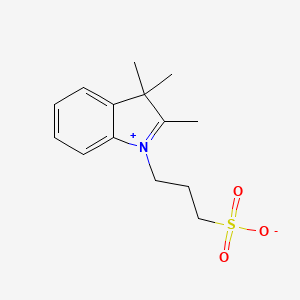


![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
